molecular formula C8H8N4 B1673433 Hydralazine CAS No. 86-54-4

Hydralazine

Cat. No.: B1673433
CAS No.: 86-54-4
M. Wt: 160.18 g/mol
InChI Key: RPTUSVTUFVMDQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydralazine primarily targets the vascular smooth muscle cells in the body . These cells play a crucial role in the regulation of vascular tone and blood pressure.

Mode of Action

This compound is a direct-acting peripheral arteriolar vasodilator . It works by relaxing the vascular smooth muscle cells, leading to the dilation of blood vessels . This dilation allows blood to flow more easily through the vessels, which in turn lowers blood pressure .

Biochemical Pathways

This compound has been found to activate the Nrf2-ARE signaling pathway , which is involved in the expression of antioxidant response element (ARE)-driven antioxidative genes . This activation can protect against oxidative stress, which is implicated in various pathological conditions including hypertension and heart failure . Additionally, this compound has been reported to inhibit the activity of prolyl hydroxylase (PHD), leading to the activation of the hypoxia-inducible factor (HIF) pathway .

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is well absorbed from intramuscular sites . Its bioavailability ranges from 26% to 50% . The drug is widely distributed in the body and is mostly metabolized by the gastrointestinal mucosa and liver by N-acetyltransferase . The rate of acetylation is genetically determined, with slow acetylators having increased this compound levels and increased risk of toxicity, while fast acetylators have decreased this compound levels and decreased response . The half-life of this compound is between 2 to 8 hours , and it is excreted in the urine .

Result of Action

The primary result of this compound’s action is a decrease in systemic vascular resistance, leading to a reduction in blood pressure . This makes it effective in the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sympathetic stimulation elicited by this compound may increase heart rate and cardiac output, and in people with coronary artery disease, it may cause angina pectoris or myocardial infarction . This compound may also increase plasma renin concentration, resulting in fluid retention . To prevent these undesirable side effects, this compound is usually prescribed in combination with a beta blocker and a diuretic .

Biochemical Analysis

Biochemical Properties

Hydralazine is a hydrazine derivative vasodilator . It interacts with various biomolecules, primarily in the cardiovascular system.

Cellular Effects

This compound exerts its effects on various types of cells, primarily vascular smooth muscle cells. It reduces peripheral resistance by directly relaxing the smooth muscle cell layer in arterial vessels . This leads to a decrease in blood pressure. In addition to its vasodilatory effects, this compound has been shown to exert antioxidative, anti-apoptotic, and HIF-1α stabilization effects for angiogenesis and vascular protection .

Molecular Mechanism

This compound’s molecular mechanism of action involves direct vasodilation of arterioles, with little effect on veins .

Temporal Effects in Laboratory Settings

This compound is unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C . After oral administration, this compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The effects of this compound are short-lasting, necessitating a four-times daily dosing regimen .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For dogs, the dosage ranges from 0.5–3 mg/kg orally every 8–12 hours, starting at a low dose and increasing if necessary . For cats, the dosage ranges from 2.5–10 mg/cat orally every 12 hours, also starting at a low dose and titrating upwards cautiously if necessary .

Metabolic Pathways

This compound is primarily metabolized in the liver. Several metabolic pathways have been discovered for this compound, including hydroxylation and glucuronidation, while N-acetylation by N-acetyltransferase (NAT) enzyme is considered a minor metabolic trail .

Transport and Distribution

This compound is widely distributed in the body after administration . It is mostly metabolized by the gastrointestinal mucosa and liver by N-acetyltransferase .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily interacts with the smooth muscle cells of the arterial vessels

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydralazine can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting phthalic anhydride with hydrazine hydrate in the presence of a catalyst . The reaction mixture is then purified through crystallization to obtain the final product.

Properties

IUPAC Name

phthalazin-1-ylhydrazine
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InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RPTUSVTUFVMDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
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Related CAS

304-20-1 (mono-hydrochloride)
Record name Hydralazine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023129
Record name Hydralazine
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Molecular Weight

160.18 g/mol
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Physical Description

Solid
Record name Hydralazine
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Solubility

<1mg/mL, 2.61e+00 g/L
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Mechanism of Action

Hydralazine may interfere with calcium transport in vascular smooth muscle by an unknown mechanism to relax arteriolar smooth muscle and lower blood pressure. The interference with calcium transport may be by preventing influx of calcium into cells, preventing calcium release from intracellular compartments, directly acting on actin and myosin, or a combination of these actions. This decrease in vascular resistance leads to increased heart rate, stroke volume, and cardiac output. Hydralazine also competes with protocollagen prolyl hydroxylase (CPH) for free iron. This competition inhibits CPH mediated hydroxylation of HIF-1α, preventing the degradation of HIF-1α. Induction of HIF-1α and VEGF promote proliferation of endothelial cells and angiogenesis.
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CAS No.

86-54-4
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Melting Point

172-173 °C, 172 - 173 °C
Record name Hydralazine
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Synthesis routes and methods I

Procedure details

Again according to the disclosure in the '397 application, to a 2-L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser were charged 700 mL of ethanol and 7.6 mole equivalents (630 mL) of hydrazine hydrate, and the solution was cooled to 5° C. (the '397 application discloses a temperature <10° C.). One (1) mole equivalent (280 g) of 1-chlorophthalazine (solid) was added in portions at a rate to maintain the solution temperature at <20° C. The solution was stirred and heated to 60-70° C. After one hour at that elevated temperature, the hot solution was filtered to remove any insoluble by-products (insoluble matter recovered was 12 g), and the filtrate was cooled to 0 to 5° C. A light yellow solid formed in the cold solution, which was isolated by filtration, washed with cold ethanol, and then dried to constant mass and characterized. The yield was 80% (the yield reported in the '397 application was 77-80%).
[Compound]
Name
2-L
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0 (± 1) mol
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[Compound]
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( 1 )
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280 g
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630 mL
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700 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

A 2 L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser, and was charged 375 mL of hydrazine hydrate; the solution was then cooled to 0 to 5° C. About 75 g of 1-chlorophthalazine salt was added in portions at a rate to maintain the solution temperature at 0 to 5° C. After addition, the solution was stirred at 20 to 25° C. for about 24 hrs. The reaction mixture was then cooled to 0 to 5° C. and 150 mL of methanol was added, the solution stirred for 3 hrs, and the resulting solid material was filtered, washed with 150 mL of cold methanol, and dried under vacuum at 35° C. Yield 99%.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
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Yield
99%

Synthesis routes and methods III

Procedure details

A solution was prepared to contain 1 part by weight 1-chlorophthalazine, 100 parts by volume of ethyl alcohol and 90 parts by volume of hydrazine hydrate. It was heated for two hours and then filtered. On cooling, 1-hydrazinophthalazine (hydralazine) precipitated from the filtrate as yellow needles, which were isolated by filtration and washed with cold ethyl alcohol. The product was precipitated from methyl alcohol. The product melted, when rapidly heated, at 172–173° C. Typical yields were 30–40%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Hydralazine?

A1: While the exact mechanism remains uncertain, this compound is described as a vasodilator, primarily acting on arterioles to relax smooth muscle and reduce systemic vascular resistance. [] Research suggests it may achieve this by activating guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP). []

Q2: How does this compound's action differ from that of nitrates like Isosorbide dinitrate?

A2: While both are vasodilators, Isosorbide dinitrate predominantly acts on veins, while this compound primarily affects arteries. [] This difference is often described as "balanced vasodilation" when used in combination therapy. []

Q3: Does this compound directly dilate blood vessels at clinically relevant concentrations?

A3: Studies on human blood vessels show that this compound exhibits only modest vasodilator action at therapeutic concentrations (0.1–1 µmol/L), suggesting its clinical benefits may not solely rely on direct vasodilation. []

Q4: How does this compound impact vascular superoxide production?

A4: Research demonstrates that this compound significantly reduces basal superoxide production in both internal mammary arteries and saphenous veins. [] It also inhibits Angiotensin II-mediated superoxide production, potentially by interacting with the NAD(P)H oxidase enzyme group. [, ]

Q5: What is the significance of this compound's effect on superoxide production?

A5: By reducing superoxide, this compound may enhance nitric oxide (NO)-mediated vasodilation and potentially contribute to preventing nitrate tolerance. [] This effect could be crucial for the observed clinical benefits of its combination with Isosorbide dinitrate. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol.

Q7: How does acetylator phenotype influence this compound's pharmacokinetics?

A7: Plasma concentrations of this compound after a standard oral dose are significantly lower in rapid acetylators compared to slow acetylators. [] This difference stems from the faster metabolism of this compound in rapid acetylators. []

Q8: Does acetylator phenotype impact the blood pressure-lowering effect of this compound?

A8: Yes, slow acetylators generally exhibit a more pronounced fall in blood pressure compared to rapid acetylators due to differences in this compound's bioavailability and half-life between the two phenotypes. []

Q9: Does this compound exhibit a prolonged antihypertensive effect despite its short half-life?

A9: Yes, the duration of the hypotensive effect extends beyond what plasma concentration data would suggest. This prolonged action is attributed to the binding of this compound to arteriolar muscle walls. []

Q10: What is the significance of this compound pyruvic acid hydrazone in this compound's pharmacology?

A10: this compound pyruvic acid hydrazone is a major plasma metabolite of this compound in humans. While its exact contribution remains to be fully elucidated, some studies suggest it might possess cardiovascular activity and potentially contribute to the prolonged antihypertensive effects of this compound. []

Q11: How does this compound impact hemodynamics in infants with large ventricular septal defects (VSD)?

A11: Acute administration of this compound in infants with large VSDs significantly increases systemic blood flow and decreases both the pulmonary-to-systemic flow ratio and the absolute left-to-right shunt. These effects are primarily attributed to a decrease in systemic resistance caused by this compound. []

Q12: Does this compound exhibit differential effects on blood vessels from various organs?

A12: Studies in awake dogs reveal that this compound does not produce uniform vasodilation across all organs. While it vasodilates coronary, skeletal muscle, splanchnic, and renal circulations in normal conditions, this response can be altered by pretreatment with drugs like indomethacin and propranolol. []

Q13: How does this compound affect coronary blood flow and myocardial energetics in congestive heart failure?

A13: In patients with non-ischemic congestive heart failure, this compound increases coronary blood flow and reduces coronary vascular resistance. While it also increases myocardial oxygen consumption, it simultaneously improves the myocardial oxygen supply-demand ratio by decreasing the arterial-coronary sinus oxygen difference and myocardial oxygen extraction ratio. []

Q14: How does this compound affect interstitial fluid pressure (IFP) in tumors?

A14: Studies using a mouse tumor model demonstrate that this compound significantly reduces tumor IFP without affecting IFP in surrounding normal tissue. This effect is attributed to this compound's vasodilatory action and may have implications for improving drug delivery to solid tumors. []

Q15: Does this compound interact with pyridoxal (Vitamin B6)?

A15: Yes, research suggests that part of this compound's hypotensive effect might be linked to its interaction with pyridoxal. This interaction potentially interferes with pyridoxal's role in calcium and/or sodium transport into vascular smooth muscle. []

Q16: Can this compound impact tumor response to hyperthermia?

A16: Studies in a mouse mammary carcinoma model show that this compound enhances tumor damage induced by hyperthermia. This sensitization is likely due to increased tumor hypoxia resulting from reduced tumor blood perfusion caused by this compound. []

Q17: Does this compound affect sympathetic nerve terminals?

A17: Research in rat tail arteries indicates that this compound, in addition to its effects on vascular smooth muscle, significantly affects sympathetic nerve terminals by reducing stimulation-induced noradrenaline overflow. []

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